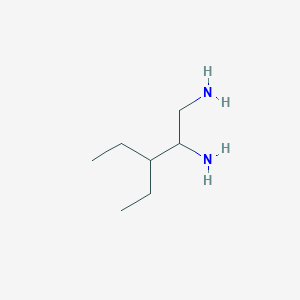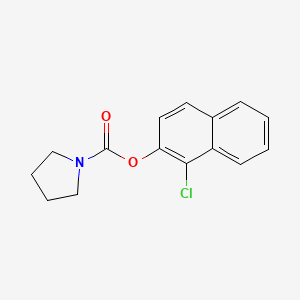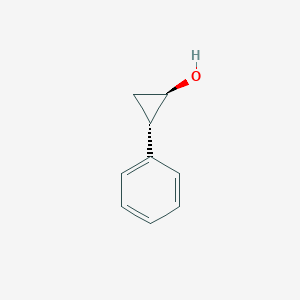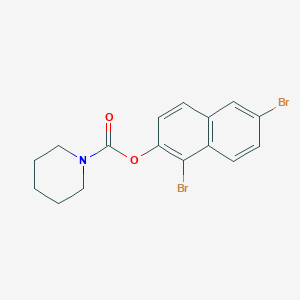![molecular formula C17H22N2O2S B15096791 Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- CAS No. 928000-20-8](/img/structure/B15096791.png)
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring, an ethanamine group, a dimethylamino group, and a sulfonyl group attached to a methylphenyl group. Its molecular formula is C17H24N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with dimethylamine to form an intermediate. This intermediate is then reacted with benzeneethanamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have their own unique properties and applications.
Scientific Research Applications
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: This compound has a similar structure but with a methoxy group instead of a sulfonyl group.
N,4-Dimethyl-benzeneethanamine: This compound has a dimethylamino group but lacks the sulfonyl group.
Uniqueness
Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
928000-20-8 |
|---|---|
Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[2-amino-1-(4-methylphenyl)sulfonylethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H22N2O2S/c1-13-4-10-16(11-5-13)22(20,21)17(12-18)14-6-8-15(9-7-14)19(2)3/h4-11,17H,12,18H2,1-3H3 |
InChI Key |
PZCHXRPWCMNHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15096717.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096720.png)


![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)

![1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea](/img/structure/B15096748.png)

![3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B15096758.png)
![4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B15096763.png)
![3-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B15096776.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B15096785.png)
